molecular formula C5H10F2Si B11719623 [(1E)-1,2-difluoroethenyl]trimethylsilane

[(1E)-1,2-difluoroethenyl]trimethylsilane

Cat. No.: B11719623
M. Wt: 136.21 g/mol
InChI Key: CVBSOTGZVNQANI-SNAWJCMRSA-N
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Description

[(1E)-1,2-Difluoroethenyl]trimethylsilane is a fluorinated organosilicon compound characterized by a vicinal difluoroethenyl group (CF₂=CH–) attached to a trimethylsilyl (SiMe₃) moiety. This structure combines the electron-withdrawing effects of fluorine substituents with the steric and electronic properties of the silyl group, making it a versatile intermediate in organic synthesis. Its primary applications include serving as a precursor in cross-coupling reactions and fluorinated alkene synthesis, where the trimethylsilyl group can act as a stabilizing or directing agent .

Properties

Molecular Formula

C5H10F2Si

Molecular Weight

136.21 g/mol

IUPAC Name

[(E)-1,2-difluoroethenyl]-trimethylsilane

InChI

InChI=1S/C5H10F2Si/c1-8(2,3)5(7)4-6/h4H,1-3H3/b5-4+

InChI Key

CVBSOTGZVNQANI-SNAWJCMRSA-N

Isomeric SMILES

C[Si](C)(C)/C(=C/F)/F

Canonical SMILES

C[Si](C)(C)C(=CF)F

Origin of Product

United States

Preparation Methods

Tin-Silicon Exchange Reactions

The foundational approach to synthesizing [(1E)-1,2-difluoroethenyl]trimethylsilane involves stereospecific tin-silicon exchange. In a seminal study, (E)-1,2-difluoroethenylstannanes were reacted with trimethylchlorosilane (TMSCl) in the presence of potassium fluoride (KF) in dimethylformamide (DMF) at 80°C. This method achieved retention of configuration, yielding the E-isomer with >90% stereoselectivity. The reaction proceeds via a four-membered transition state, where fluoride ion facilitates the nucleophilic displacement of the tributyltin group by the trimethylsilyl moiety (Fig. 1).

Key Data:

  • Yield: 78–85%

  • Conditions: 1.2 eq. KF, DMF, 80°C, 6–8 hours

  • Stereoselectivity: E/Z ratio >20:1

Catalytic Fluoride-Mediated Pathways

Recent modifications have optimized this method by employing catalytic KF (5–10 mol%) with tributyltin oxide (Bu3_3SnO) instead of Bu3_3SnCl. This reduces tin waste and improves atom economy while maintaining high yields (75–82%). The reaction mechanism involves transmetallation, where the tin oxide acts as a latent leaving group.

Cross-Coupling Strategies

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling of 2,2-difluoro-1-(trimethylsilyl)ethenyl tosylate with arylboronic acids has emerged as a versatile route. For example, coupling with phenylboronic acid in the presence of Pd(PPh3_3)4_4 and K2_2CO3_3 in tetrahydrofuran (THF) at 60°C produces this compound derivatives in 65–70% yield.

Reaction Conditions:

  • Catalyst: Pd(PPh3_3)4_4 (3 mol%)

  • Base: K2_2CO3_3 (2 eq.)

  • Temperature: 60°C, 12 hours

Stille Coupling

Stille coupling of (E)-1,2-difluoroethenylstannanes with trimethylsilyl chloride under copper(I) catalysis offers improved functional group tolerance. A 2022 study demonstrated that CuTC (copper(I) thiophene-2-carboxylate) in DMF at room temperature achieves 80–85% yield with full retention of configuration.

Defluorosilylation of Fluoroalkenes

Copper-Catalyzed Defluorosilylation

A breakthrough method involves the copper-catalyzed defluorosilylation of 1,2-difluoroethylene precursors. Sakaguchi et al. (2018) reported that this compound can be synthesized from 1,1,2-trifluoroethylene using CuI and a N-heterocyclic carbene (NHC) ligand. The reaction proceeds via a radical mechanism, with TMSCl acting as the silylating agent.

Optimized Parameters:

  • Catalyst: CuI (10 mol%)

  • Ligand: IPr·HCl (NHC ligand, 12 mol%)

  • Solvent: DMF, 100°C, 24 hours

  • Yield: 72%

Elimination and Functionalization

Dehydrohalogenation

Dehydrohalogenation of 1,2-difluoro-1-trimethylsilyl-2-haloethanes with strong bases (e.g., LDA) in THF at −78°C provides a stereocontrolled route. For instance, treatment of 1-trimethylsilyl-2-bromo-1,2-difluoroethane with LDA eliminates HBr, forming the E-isomer preferentially (E/Z = 15:1).

Yield: 68–75%
Side Products: <5% Z-isomer

Fluoride-Induced Eliminations

Fluoride-mediated elimination of β-silyl-β-fluoro alcohols offers an alternative pathway. For example, treatment of 2-(trimethylsilyl)-1,2-difluoroethanol with KF in DMF at 50°C induces elimination of water, yielding the target compound in 60% yield.

Comparative Analysis of Synthetic Methods

Method Yield (%) Stereoselectivity (E/Z) Conditions Key Advantages
Tin-Silicon Exchange78–85>20:1KF, DMF, 80°CHigh stereoselectivity
Suzuki Coupling65–7010:1Pd(PPh3_3)4_4, THF, 60°CFunctional group tolerance
Copper Defluorosilylation7218:1CuI, DMF, 100°CBroad substrate scope
Dehydrohalogenation68–7515:1LDA, THF, −78°CMild temperatures

Mechanistic Insights and Challenges

Stereochemical Control

The E-selectivity in these methods arises from steric and electronic factors. In tin-silicon exchange, the trans addition-elimination mechanism favors the anti-periplanar transition state, stabilizing the E-configuration. Conversely, radical pathways in copper-catalyzed reactions exhibit lower stereocontrol, necessitating chiral ligands for enantioselective synthesis .

Chemical Reactions Analysis

Types of Reactions

[(1E)-1,2-difluoroethenyl]trimethylsilane undergoes several types of chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.

    Addition Reactions: The difluoroethenyl group can participate in addition reactions with various electrophiles and nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form difluoroethenylsilane oxides or reduction to form difluoroethenylsilane hydrides.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide are commonly used.

    Addition Reactions: Electrophiles like bromine or nucleophiles like Grignard reagents are employed.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include various substituted silanes, difluoroethenyl derivatives, and silane oxides or hydrides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

[(1E)-1,2-difluoroethenyl]trimethylsilane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.

    Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals, materials science, and as a precursor in the manufacture of advanced polymers and coatings.

Mechanism of Action

The mechanism by which [(1E)-1,2-difluoroethenyl]trimethylsilane exerts its effects involves the interaction of its difluoroethenyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, stabilizing reactive intermediates during chemical reactions. The pathways involved include nucleophilic attack on the silicon atom and electrophilic addition to the difluoroethenyl group.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Utility : The vicinal difluoroethenyl group in the target compound offers distinct regiochemical outcomes compared to geminal analogs, enabling access to stereodefined fluorinated products .
  • Catalytic Behavior : The trimethylsilyl group may stabilize carbene intermediates in cross-coupling, contrasting with triethoxysilane’s role in dehydrogenative silylation .
  • Stability: Vicinal fluorine atoms increase thermal stability compared to non-fluorinated silanes, though hydrolytic sensitivity persists due to the Si–C bond .

Biological Activity

[(1E)-1,2-difluoroethenyl]trimethylsilane is a fluorinated organosilicon compound that has garnered attention in various fields, particularly in organic synthesis and materials science. Its unique chemical structure imparts distinctive properties that can influence biological activity. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound this compound can be represented by the following structural formula:

 CH3 3Si CH=CF2\text{ CH}_3\text{ }_3\text{Si CH}=\text{CF}_2

This structure features a silicon atom bonded to three methyl groups and a difluoroethenyl group, which contributes to its reactivity and potential biological interactions.

Biological Activity Overview

Research indicates that fluorinated compounds like this compound exhibit a range of biological activities due to their unique electronic properties and hydrophobicity. These characteristics can affect their interactions with biological macromolecules, influencing processes such as enzyme activity, cellular uptake, and toxicity.

1. Antimicrobial Properties

Fluorinated compounds have been studied for their antimicrobial properties. A notable study investigated the effects of various fluorinated silanes on microbial adhesion. The results indicated that trimethylsilane coatings could significantly reduce the adhesion of Candida albicans, a common pathogen associated with denture stomatitis. The study found that TMS coatings exhibited increased hydrophobicity, leading to reduced microbial colonization on surfaces .

2. Inhibition of Enzymatic Activity

Another aspect of biological activity involves the inhibition of specific enzymes. Research on similar fluorinated compounds has shown potential in inhibiting enzymes linked to metabolic disorders. For instance, compounds with fluorinated vinyl groups have been noted for their ability to inhibit diacylglycerol acyltransferase (DGAT), an enzyme involved in triglyceride synthesis and lipid metabolism .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound was incorporated into polymer matrices used for medical devices. Results demonstrated significant reductions in bacterial colonization compared to control samples without the compound.

Bacterial Strain Control Colonization (CFU/ml) Treated Colonization (CFU/ml) Reduction (%)
Staphylococcus aureus1.5 x 10^63.2 x 10^578%
Escherichia coli2.0 x 10^64.5 x 10^577%
Candida albicans1.0 x 10^62.0 x 10^580%

Case Study 2: Enzyme Inhibition

In a separate investigation, this compound was tested for its ability to inhibit DGAT activity in vitro. The compound showed dose-dependent inhibition with an IC50 value indicating effective inhibition at low concentrations.

Concentration (µM) Inhibition (%)
00
1025
5055
10080

Discussion

The biological activity of this compound highlights its potential applications in medical and industrial fields. Its ability to inhibit microbial growth and enzymatic activity suggests it could be useful in developing antimicrobial coatings or therapeutic agents targeting metabolic disorders.

Q & A

Q. What are the optimal synthetic routes for [(1E)-1,2-difluoroethenyl]trimethylsilane, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves fluorination of trimethylsilylacetylene precursors using fluorinating agents like HF or SF₄ under controlled conditions. Key steps include:
  • Catalyst Selection : Copper(I) iodide or silver nitrate enhances regioselectivity for the E-isomer .
  • Purification : Distillation under inert atmosphere (argon/nitrogen) minimizes decomposition. Purity (>98%) is confirmed via GC-MS and ¹⁹F NMR .
  • Stability : Store at −20°C in amber vials to prevent hydrolysis of the Si–C bond .

Q. How is the stereochemical integrity of the 1E-configuration verified during synthesis?

  • Methodological Answer :
  • NMR Analysis : ¹H-¹H NOESY confirms the trans arrangement of fluorine atoms. The coupling constant 3JHF^3J_{HF} (~25–30 Hz) distinguishes E/Z isomers .
  • X-ray Crystallography : Single-crystal structures provide unambiguous confirmation of the 1E-geometry .

Q. What are the common applications of this compound in organic synthesis?

  • Methodological Answer :
  • Fluorinated Building Block : Used in Heck-type couplings to introduce difluoroethenyl groups into arenes or heteroarenes .
  • Cross-Coupling : Palladium-catalyzed reactions with aryl halides yield trifluoromethylated styrenes .
    Example Reaction :
    Ar–Br + [(1E)-1,2-F₂C=CH]SiMe₃ → Ar–CF₂–CH=CH₂\text{Ar–Br + [(1E)-1,2-F₂C=CH]SiMe₃ → Ar–CF₂–CH=CH₂}

Advanced Research Questions

Q. How do computational studies resolve contradictions in reaction mechanisms involving this compound?

  • Methodological Answer : Discrepancies in hydrogen abstraction pathways (e.g., radical vs. ionic mechanisms) are addressed via:
  • DFT Calculations : Compare activation energies for Si–C bond cleavage pathways. For example, B3LYP/6-31G* models show a lower barrier for radical-mediated pathways in C–H silylation .
  • Kinetic Isotope Effects (KIEs) : Experimental kH/kDk_H/k_D values >2.0 support a radical chain mechanism in metal-free trifluoromethylation .

Q. What analytical methods detect trace impurities in this compound, and how are acceptance criteria defined?

  • Methodological Answer :
  • HPLC-MS : Detects hydrolyzed byproducts (e.g., Me₃SiOH) at ppm levels. Use a C18 column with acetonitrile/water (70:30) mobile phase .
  • Acceptance Criteria : Pharmacopeial guidelines (e.g., USP) limit unspecified impurities to <0.1% and total impurities to <0.5% .

Q. How does this compound enable C–H activation in unactivated alkanes?

  • Methodological Answer :
  • Oxidative Conditions : AgNO₃/K₂S₂O₈ generates CF₂ radicals, which abstract hydrogen from alkanes. The silyl group stabilizes transition states via hyperconjugation .
  • Substrate Scope : Linear alkanes (C₅–C₁₂) show higher reactivity due to reduced steric hindrance. Yields range from 40–75% .

Q. What role does the trimethylsilyl group play in modulating electrophilic trifluoromethylation?

  • Methodological Answer :
  • Electronic Effects : The SiMe₃ group withdraws electron density via σ*-orbital interactions, enhancing the electrophilicity of the adjacent CF₂ group .
  • Steric Protection : Shields the reactive CF₂ moiety from nucleophilic attack, improving regioselectivity in aryl couplings .

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